4,6-Diamino-5-guanidinopyrimidine

DNA photodamage UV-induced lesions adenine photodimerization

UV-induced DNA damage researchers require authentic A=A photoproduct standards for HPLC quantification. Generic guanidinopyrimidines fail to recapitulate the 4,6-diamino-5-guanidino substitution pattern essential for A=A→DGPY acid hydrolysis. DGPY (CAS 107930-05-2) delivers exclusive specificity: - Definitive biomarker for A=A dimeric adenine photoproduct - Validated radiochemical HPLC assay sensitivity: quantum yields down to 10 μmol einstein⁻¹ - Dual-biomarker workflow with 8-AIA for partitioning A=A vs. AA* pathways Procure as authentic reference standard for experimental reproducibility.

Molecular Formula C5H9N7
Molecular Weight 167.17 g/mol
CAS No. 107930-05-2
Cat. No. B034165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-5-guanidinopyrimidine
CAS107930-05-2
Synonyms4,6-diamino-5-guanidinopyrimidine
DGPY
Molecular FormulaC5H9N7
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)N)N=C(N)N)N
InChIInChI=1S/C5H9N7/c6-3-2(12-5(8)9)4(7)11-1-10-3/h1H,(H4,8,9,12)(H4,6,7,10,11)
InChIKeyYCPJFKZPCFYIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diamino-5-guanidinopyrimidine (DGPY, CAS 107930-05-2): Procurement-Grade Overview for DNA Photodamage Research


4,6-Diamino-5-guanidinopyrimidine (DGPY; CAS 107930-05-2; molecular formula C₅H₉N₇; MW 167.17) is a heterocyclic pyrimidine derivative bearing two amino groups at the 4- and 6-positions and a guanidino substituent at the 5-position . It is recognized primarily as the acid-hydrolysis product of the dimeric adenine photoproduct A=A, one of two distinct adenine-adenine photoadducts formed in DNA upon UV irradiation at 254 nm [1]. The compound is catalogued under MeSH Supplementary Concept C051806 and carries the NSC designation NSC612276 [2]. Its identity was confirmed by independent chemical synthesis following isolation from UV-irradiated deoxyadenylates [3].

Why Generic Substitution of 4,6-Diamino-5-guanidinopyrimidine (DGPY) with Other Pyrimidine-Guanidine Derivatives Fails for DNA Photoproduct Detection


The functional utility of 4,6-diamino-5-guanidinopyrimidine (DGPY) is irreducibly tied to its origin as the exclusive acid-hydrolysis product of the A=A dimeric adenine photoproduct, a specific UV-induced DNA lesion [1]. The companion adenine photoadduct, AA*, yields 8-(5-aminoimidazol-4-yl)adenine (8-AIA) upon parallel acid hydrolysis—a chemically distinct marker that cannot substitute for DGPY in quantifying the A=A lesion [2]. Generic guanidinopyrimidine congeners (e.g., 2-methylguanidino-4,6-dimethylpyrimidine) lack the requisite 4,6-diamino-5-guanidino substitution pattern that defines the A=A→DGPY conversion chemistry [3]. Moreover, commercially available pyrimidine NOS inhibitors such as aminoguanidine or 5-fluoro-2-amino-4,6-dichloropyrimidine share neither the photoproduct-derived structural identity nor the validated HPLC-based radiochemical assay workflow that has been specifically optimized for DGPY quantification in acid hydrolysates of UV-irradiated polynucleotides and DNA [4]. Procurement of a compound bearing the correct CAS registry and structural identity is therefore essential for experimental reproducibility in the adenine photodimerization research domain.

4,6-Diamino-5-guanidinopyrimidine (DGPY): Quantitative Differentiation Evidence Against Closest Comparators


Exclusive Acid-Hydrolysis Specificity of DGPY for the A=A Adenine Photoproduct Versus 8-AIA for the AA* Photoproduct

DGPY is the sole and specific acid-hydrolysis product of the dimeric adenine photoproduct designated A=A, whereas the isomeric photoadduct AA* yields 8-(5-aminoimidazol-4-yl)adenine (8-AIA) upon identical acid treatment. This one-to-one precursor-product relationship was established by independent chemical synthesis of DGPY and confirmation that it matches the acid-degradation product of the UV-induced A=A photoproduct isolated from d(ApA) irradiated at 254 nm [1]. No chemical crossover between the two hydrolysis pathways has been observed—DGPY is not produced from AA*, nor is 8-AIA produced from A=A—making the two compounds orthogonal, non-interchangeable quantitative markers for their respective parent photoproducts [2].

DNA photodamage UV-induced lesions adenine photodimerization biomarker specificity

Quantum Yield of A=A Photoproduct Formation Across Nucleic Acid Contexts: DGPY as the Quantitative Readout

Using DGPY as the quantitative HPLC readout, the overall quantum yields of adenine photodimerization (A=A + AA* combined) were determined across multiple nucleic acid substrates irradiated at 254 nm. In single-stranded poly(dA), the combined quantum yield reaches 3000 μmol einstein⁻¹, representing an exceptionally efficient photochemical process. This value drops to 380 μmol einstein⁻¹ in the duplex poly(dA)·poly(dT) (~7.9-fold reduction), to 60–120 μmol einstein⁻¹ in denatured E. coli DNA, and to only 10–40 μmol einstein⁻¹ in native double-stranded E. coli DNA (~75- to 300-fold reduction relative to single-stranded poly(dA)) [1]. An earlier study using the same DGPY-based HPLC assay reported that the quantum yield for A=A alone in single-stranded poly(dA) is 1.6 × 10⁻³ mol einstein⁻¹ (1600 μmol einstein⁻¹), with the reaction strongly quenched in base-paired poly(dA)·poly(dT) and undetectable in poly(rA)·poly(dT) [2].

quantum yield DNA photophysics adenine dimerization UV dosimetry

Physicochemical Differentiation of DGPY from 8-AIA: Implications for Chromatographic Separation and Analytical Method Development

DGPY and 8-AIA, the two companion acid-hydrolysis biomarkers for adenine photodimers, exhibit distinct physicochemical properties that directly impact their chromatographic behavior and analytical detection. DGPY (C₅H₉N₇, MW 167.17) has an XLogP of -2, topological polar surface area (TPSA) of 142 Ų, 4 hydrogen-bond donors, and 5 hydrogen-bond acceptors . In contrast, 8-AIA (C₁₀H₁₁N₇, MW 229.24) is a larger purine-derived molecule with different hydrophobicity and retention characteristics on reversed-phase HPLC [1]. These divergent properties enable baseline chromatographic resolution of DGPY from 8-AIA in a single HPLC run using a C18 column and aqueous-organic mobile phase, facilitating simultaneous dual-biomarker quantification from a single acid hydrolysate [2]. DGPY's predicted properties also include 10 tautomeric states, a feature not shared by 8-AIA, which may affect ionization efficiency in mass spectrometric detection .

HPLC method development physicochemical properties chromatographic resolution biomarker panel

DGPY as a Class-Representative Guanidinopyrimidine Scaffold: Electronic Structure–Cytotoxicity Relationship Versus Alkyl- and Aryl-Guanidinopyrimidine Congeners

Within the guanidinopyrimidine chemotype, the biological activity (cytotoxicity against Ehrlich ascites tumor cells) has been quantitatively correlated with the net formal electronic charge (Qf) of the guanidino function and the molecular hydrophobicity (πT) via the regression equation: log(1/IC₅₀) = −59.060 Qf + 0.168 πT − 33.603 (n = 7, r = 0.900, s = 0.113) [1]. While 4,6-diamino-5-guanidinopyrimidine was not directly included in that cytotoxicity panel, its guanidino substitution at the pyrimidine 5-position, flanked by electron-donating 4,6-diamino groups, is predicted by the extended Hückel model to generate a distinct Qf value that differs from the 2-guanidino-4,6-dimethylpyrimidine reference scaffold (Qf = −0.6506) [2]. The pKa of the guanidino group in guanidinopyrimidines also correlates linearly with Qf (pKa = −69.307 Qf − 35.486; n = 9, r = 0.913), meaning DGPY's protonation state at physiological pH can be estimated from its computed electronic parameters and is expected to diverge from that of 2-substituted guanidinopyrimidine analogs [2].

guanidinopyrimidine SAR cytotoxicity electronic structure protonation state

DGPY Sulphate Salt: Enhanced Crystallinity and Radiochemical Purity Verification Versus Free Base for Quantitative Analytical Standards

In the foundational radiochemical assay for adenine photodimerization, DGPY sulphate (CAS 107930-06-3) was employed as the co-crystallization carrier to verify radiochemical purity of the HPLC-isolated DGPY fraction from [¹⁴C]-labelled DNA hydrolysates [1]. The sulphate salt form offers practical advantages over the free base (CAS 107930-05-2): (i) improved crystallinity enabling co-crystallization with radiolabelled DGPY for specific activity determination, (ii) enhanced solid-state stability during storage and handling, and (iii) well-defined stoichiometry for gravimetric preparation of calibration standards [2]. The free base (98% purity, available commercially from suppliers such as Leyan) and the sulphate salt are not interchangeable for applications requiring precisely defined salt stoichiometry, such as quantitative co-crystallization protocols .

analytical reference standard co-crystallization radiochemical purity salt form selection

Procurement-Driven Application Scenarios for 4,6-Diamino-5-guanidinopyrimidine (DGPY) Based on Quantitative Differentiation Evidence


Quantitative Biomarker for UV-Induced Adenine Photodimerization in DNA Damage Research

DGPY is the definitive quantitative biomarker for the A=A dimeric adenine photoproduct. Research groups studying UV-induced DNA damage mechanisms use DGPY as an HPLC calibration standard to quantify A=A lesion formation in irradiated polynucleotides, synthetic oligonucleotides, and genomic DNA [1]. The validated radiochemical HPLC assay enables determination of quantum yields across different sequence contexts, base-pairing states, and irradiation conditions, with demonstrated sensitivity down to quantum yields of 10 μmol einstein⁻¹ in native double-stranded DNA [2]. This application scenario directly leverages DGPY's exclusive specificity for the A=A→DGPY acid-hydrolysis pathway, which is not served by any other commercially available compound.

Dual-Biomarker Panel for Simultaneous Quantification of Both Adenine Photoproducts (A=A and AA*)

Because DGPY and 8-AIA are chemically orthogonal hydrolysis products with distinct chromatographic retention times, they can be quantified simultaneously from a single acid hydrolysate of UV-irradiated nucleic acids using a dual-wavelength or radiochemical reversed-phase HPLC method [1]. This dual-biomarker approach enables researchers to report the individual quantum yields of A=A and AA* formation—not merely their sum—providing mechanistic insight into the partitioning between the two competing adenine photodimerization pathways. Procurement of both DGPY (CAS 107930-05-2) and 8-AIA as authentic reference standards is required for accurate peak assignment and calibration in this dual-analyte workflow [2].

Medicinal Chemistry Scaffold for Guanidinopyrimidine-Based Inhibitor Design

The 4,6-diamino-5-guanidinopyrimidine scaffold occupies a distinct region of the guanidinopyrimidine structure–activity landscape defined by the established Qf–cytotoxicity and Qf–pKa regression models [1]. Medicinal chemistry programs targeting inducible nitric oxide synthase (iNOS) or exploiting the guanidine moiety for kinase inhibitor design can use DGPY as a structurally differentiated starting scaffold, where the 5-guanidino substitution pattern flanked by two electron-donating amino groups at C4 and C6 is predicted (via extended Hückel calculations) to confer electronic properties that are distinguishable from the more common 2-guanidino-4,6-dialkylpyrimidine series [2]. Its computed XLogP of -2 and TPSA of 142 Ų further suggest favorable aqueous solubility and potential for further derivatization while maintaining drug-like physicochemical space [3].

Analytical Reference Standard for Co-Crystallization-Based Radiochemical Purity Assays

In radiochemical workflows where [¹⁴C]- or [³H]-labelled DNA is UV-irradiated and acid-hydrolysed, DGPY sulphate (CAS 107930-06-3) serves as the unlabelled carrier for co-crystallization with the radiolabelled DGPY fraction isolated by HPLC [1]. Repeated co-crystallization to constant specific activity provides rigorous radiochemical purity verification—a requirement for accurate quantum yield calculations that cannot be satisfied by HPLC retention time matching alone. Laboratories establishing or replicating these protocols should procure the sulphate salt specifically, as the free base may not yield crystals of suitable quality for this gravimetric-radiometric validation step [2].

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